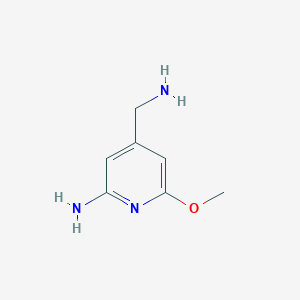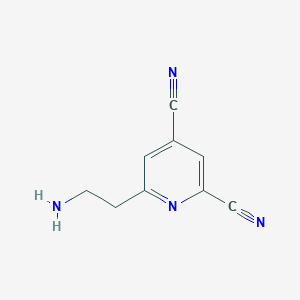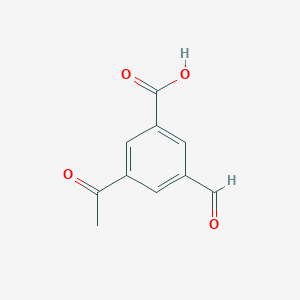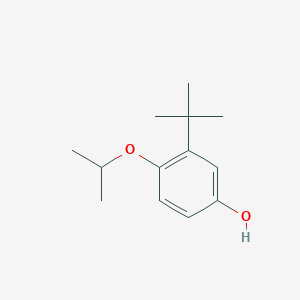![molecular formula C9H8Cl2O B14854105 1-[3-Chloro-5-(chloromethyl)phenyl]ethanone](/img/structure/B14854105.png)
1-[3-Chloro-5-(chloromethyl)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-Chloro-5-(chloromethyl)phenyl]ethanone is an organic compound with the molecular formula C9H8Cl2O It is a chlorinated derivative of acetophenone, characterized by the presence of a chloro group and a chloromethyl group on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-[3-Chloro-5-(chloromethyl)phenyl]ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-chloro-5-(chloromethyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-Chloro-5-(chloromethyl)phenyl]ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the carbonyl group can yield alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide are often used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Major Products
Nucleophilic Substitution: Products include substituted benzyl derivatives.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1-[3-Chloro-5-(chloromethyl)phenyl]ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of chlorinated aromatic compounds on biological systems.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-[3-Chloro-5-(chloromethyl)phenyl]ethanone involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to alterations in their function. The compound’s effects on cellular pathways and molecular targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroacetophenone:
3,5-Dichloroacetophenone: This compound has two chloro groups on the benzene ring but does not have a chloromethyl group.
Eigenschaften
Molekularformel |
C9H8Cl2O |
|---|---|
Molekulargewicht |
203.06 g/mol |
IUPAC-Name |
1-[3-chloro-5-(chloromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H8Cl2O/c1-6(12)8-2-7(5-10)3-9(11)4-8/h2-4H,5H2,1H3 |
InChI-Schlüssel |
JTUUXLXVNNKNJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC(=C1)CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[3-Amino-1-(4-fluoro-phenyl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B14854060.png)



![[5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid](/img/structure/B14854078.png)





